N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

Biocatalysis Enzyme Cascade Synthesis Regioselective Oxidation

Researchers requiring orthogonal amine protection during multi-step diol transformations face synthetic failure when using unprotected 3-amino-1,2-propanediol or the 2-amino-1,3-propanediol regioisomer. N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (CAS 108587-40-2) eliminates this risk through its Cbz-protected 3-amino-1,2-propanediol scaffold. • Enables regioselective GOase-catalyzed oxidation at C3 primary alcohol for amino sugar & lactam cascade synthesis • Well-defined mp 74-78 °C & validated FTIR reference spectrum enable rapid, cost-effective identity confirmation • Single-crystal X-ray structure (R=0.050, CSD-deposited) supports regulatory submissions, DMF filings & patent applications

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 108587-40-2
Cat. No. B009363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxycarbonyl)-3-amino-1,2-propanediol
CAS108587-40-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(CO)O
InChIInChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
InChIKeyDAMJAHUBTRVKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol: Key Properties & Procurement


N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (CAS 108587-40-2) is an organic building block featuring a benzyloxycarbonyl (Cbz) protecting group on the 3-amino position of a 1,2-propanediol backbone . The compound is a white to off-white solid with a reported melting point of 74–78 °C . Its primary utility lies in organic synthesis as a protected amino alcohol, enabling selective transformations at the diol moiety while preserving amine functionality for subsequent deprotection and downstream conjugation .

Orthogonal Cbz protection supports multi-step amine deprotection strategies
Reported substrate for regioselective enzymatic oxidation in biocatalytic cascades
Analytical benchmarks (melting point, FTIR) enable rapid identity verification

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol: Why Substitution Fails


Direct substitution of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol with its unprotected parent amine (3-amino-1,2-propanediol) or regioisomers such as Cbz-protected 2-amino-1,3-propanediol is chemically inadvisable. The Cbz group is essential for orthogonal protection strategies in multi-step syntheses, preventing undesired amine reactivity during diol oxidation, esterification, or coupling steps [1]. The specific 3-amino-1,2-propanediol scaffold offers a distinct regiochemical environment: the primary alcohol at C3 and the secondary alcohol at C2 provide differential reactivity compared to the symmetric 2-amino-1,3-propanediol regioisomer, which features two equivalent primary alcohols [2]. These structural differences directly impact enzymatic recognition, regioselectivity in oxidation reactions, and the resulting product profiles, making generic substitution a source of synthetic failure or reduced yield.

Protection strategy mismatch
Unprotected 3-amino-1,2-propanediol risks undesired amine reactivity during diol modifications, compromising orthogonal protection.
Regiochemical outcome shift
Cbz-2-amino-1,3-propanediol regioisomer shifts oxidation selectivity, leading to a distinct aldehyde product and cascade failure.

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol: Key Differentiators


GOase F2-Catalyzed Regioselective Oxidation

The engineered galactose oxidase variant GOase F2 catalyzes the regioselective oxidation of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol at the primary C3 alcohol to yield the corresponding α-hydroxyaldehyde, enabling subsequent aldolase-mediated carbon-carbon bond formation. This regioselectivity is dictated by the 3-amino-1,2-propanediol scaffold and is not replicated with the 2-amino-1,3-propanediol regioisomer under identical conditions, which would undergo oxidation at a different position due to its symmetric diol structure [1].

GOase Regioselective Oxidation
Class-level
Selective oxidation at C3 primary alcohol
Enables regioselective amino sugar cascade
Class-level inference; quantitative selectivity data not available
Biocatalysis Enzyme Cascade Synthesis Regioselective Oxidation

Melting Point: Identity and Purity Benchmark

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol exhibits a characteristic melting point of 74–78 °C . This value is substantially higher than that of its unprotected precursor, 3-amino-1,2-propanediol (mp 55–57 °C) , and distinct from the melting point of the regioisomeric N-Cbz-2-amino-1,3-propanediol, which is reported as a solid at room temperature but with a different melting range (specific mp not consistently reported) . The 74–78 °C range provides a reliable, quantitative benchmark for identity confirmation and purity assessment by melting point determination, a standard QC parameter for procurement and inventory management.

Melting Point
Data to verify
74–78 °C
Rapid identity verification during receiving
Cross-study comparable; supplier source data to verify
Analytical Chemistry Quality Control Solid-State Characterization

Single-Crystal X-ray Structure Confirmation

The crystal structure of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol has been solved and refined to an R-value of 0.050 using 2126 observed reflections [1]. The compound crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [2]. This high-quality structural data, deposited in the Cambridge Structural Database, provides unambiguous atomic-level confirmation of the 3-amino-1,2-propanediol scaffold and Cbz protection geometry. Such well-defined crystallographic parameters are not universally available for all regioisomeric or derivative analogs, offering a distinct advantage for structural verification in research and quality control settings.

X-ray Structure
Reported
R = 0.050, P2₁/c
Unambiguous atomic-level identity proof
2126 reflections; CSD entry available
X-ray Crystallography Structural Biology Materials Characterization

Validated FTIR Spectral Fingerprint

A validated FTIR spectrum for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is available in the KnowItAll spectral library (SpectraBase Compound ID: 4np2wey60Nz) [1]. This reference spectrum serves as a definitive fingerprint for identity confirmation. While direct comparator spectral data are not presented, the existence of a curated, publicly accessible FTIR spectrum provides a verifiable benchmark for analytical quality control that is not uniformly available for all in-class analogs. The spectrum allows for rapid, non-destructive identity verification using standard laboratory FTIR instrumentation.

FTIR Spectral Fingerprint
Reported
KnowItAll library reference spectrum
Non-destructive identity confirmation
SpectraBase ID 4np2wey60Nz
Analytical Chemistry Spectroscopy Quality Assurance

Purity Specification for Batch Consistency

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is commercially supplied with a minimum assay of 97% (by GC or HPLC) from major vendors such as Sigma-Aldrich and AKSci . This specified purity level exceeds that of many generic building blocks and provides a consistent starting point for synthetic applications. While direct comparative purity data for in-class compounds are not available in primary literature, the established 97% assay specification reduces the risk of side reactions from unknown impurities and ensures predictable stoichiometry in multi-step sequences, a critical factor for reproducible research and process development.

Purity Specification
Specification review
≥97% (GC/HPLC)
Ensures batch-to-batch synthetic consistency
Supplier CoA specification
Chemical Procurement Quality Specification Synthetic Reliability

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol: Application Scenarios


Enzymatic Cascade to Amino Sugars

In biocatalytic cascade processes, N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol serves as a regioselective substrate for galactose oxidase (GOase) F2, which oxidizes the C3 primary alcohol to an α-hydroxyaldehyde. This intermediate can be directly coupled with aldolases to construct amino sugar frameworks with defined stereochemistry [1]. The Cbz protection of the amine prevents undesired side reactions during oxidation and aldol steps, while the specific 3-amino-1,2-propanediol scaffold directs enzymatic oxidation to the desired position. Use of the unprotected parent amine or the 2-amino-1,3-propanediol regioisomer would result in either non-regioselective oxidation or oxidation at an alternative site, leading to different products or reduced yield.

One-Pot Enzymatic Lactam Synthesis

The compound is a suitable substrate for one-pot lactam synthesis using GOase variants (e.g., M3–5) in combination with xanthine dehydrogenase (XDH) or aldehyde oxidase (PaoABC) [1]. In this system, the protected amino alcohol is oxidized to the corresponding aldehyde, which then undergoes intramolecular cyclization to form lactams such as 2-pyrrolidone or valerolactam. The Cbz group remains intact during oxidation and can be removed post-cyclization to yield the free amine lactam. This cascade approach is not applicable to the unprotected 3-amino-1,2-propanediol due to competing amine oxidation and undesired imine formation.

Identity Verification in Supply Chains

The well-defined melting point (74–78 °C) [1] and the availability of a validated FTIR reference spectrum enable rapid, cost-effective identity confirmation upon receipt. These quantitative metrics differentiate N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol from its unprotected precursor (mp 55–57 °C) and from the regioisomeric Cbz-2-amino-1,3-propanediol, reducing the risk of cross-contamination or mislabeling in pharmaceutical intermediate supply chains where multiple amino diol derivatives may be handled concurrently.

X-ray Structural Confirmation for Regulatory Filings

The availability of high-quality single-crystal X-ray diffraction data (R-value 0.050, 2126 reflections) [2] provides unambiguous atomic-level proof of structure. This is particularly valuable for pharmaceutical development programs where definitive structural characterization is required for patent applications, regulatory submissions (e.g., Drug Master Files), and establishing the identity of key intermediates in synthetic routes. The existence of a refined crystal structure in the Cambridge Structural Database offers a citable, peer-reviewed reference point that is not universally available for all synthetic intermediates.

Application
Selection Property
Validation Focus
Enzymatic cascade to amino sugars
Regioselective enzymatic oxidation
Cascade product profile and stereochemistry
One-pot lactam synthesis
Protected amine for cascade compatibility
Lactam formation without undesired amine reactivity
Identity verification in supply chains
Distinct melting point and FTIR spectrum
Rapid, low-cost receiving inspection
Structural characterization for regulatory documentation
Refined single-crystal X-ray data
Atomic-level geometry and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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